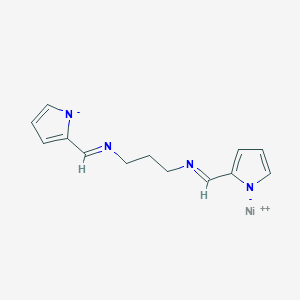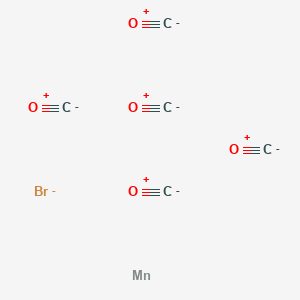
Bromopentacarbonylmanganese(I)
Overview
Description
Bromopentacarbonylmanganese(I) is a compound of interest in organometallic chemistry due to its unique reactivity and role as a precursor in the synthesis of various organomanganese complexes. Its study offers insights into the structural and electronic characteristics of manganese carbonyl complexes, as well as their potential applications in catalysis and materials science.
Synthesis Analysis
Bromopentacarbonylmanganese(I) is synthesized through the reaction of manganese carbonyl with bromine sources. The synthesis and structural analysis of trimeric and tetrameric alkoxotricarbonylmanganese complexes derived from reactions with bromopentacarbonylmanganese(I) highlight the compound's versatility as a precursor for complex formation. The structures of these complexes are characterized by unique manganese-oxygen bonding arrangements, demonstrating the compound's reactivity towards organometallic synthesis (Abel, Farrow, & Towle, 1979).
Molecular Structure Analysis
The molecular structure of bromopentacarbonylmanganese(I) complexes has been extensively studied. For instance, the interaction with SnMe3(OR) leads to the formation of trimeric and tetrameric complexes, showcasing a diverse range of geometries based on the scalene triangle and cubic arrangements of manganese and oxygen atoms. These findings provide a deep understanding of the compound's structural flexibility and its implications for molecular engineering (Abel, Farrow, & Towle, 1979).
Chemical Reactions and Properties
Bromopentacarbonylmanganese(I) undergoes various chemical reactions, forming a wide array of manganese-based complexes. Its reaction with alkoxides to form trimeric and tetrameric complexes highlights its reactivity and the ability to form compounds with significant structural diversity. These reactions not only expand the scope of organomanganese chemistry but also contribute to our understanding of the mechanisms underlying the formation of metal-organic frameworks (Abel, Farrow, & Towle, 1979).
Physical Properties Analysis
The physical properties of bromopentacarbonylmanganese(I) and its derivatives, such as solubility, melting point, and vapor pressure, are crucial for their application in chemical synthesis and material science. While specific physical properties were not directly outlined in the studies reviewed, the structural analyses imply that these properties can vary significantly depending on the ligands attached to the manganese center, influencing the compound's volatility, stability, and reactivity.
Chemical Properties Analysis
The chemical properties of bromopentacarbonylmanganese(I), including its reactivity towards different organic and inorganic substrates, its role as a catalyst in organic synthesis, and its ability to form various coordination complexes, have been demonstrated through its synthesis and reactions. The versatility of bromopentacarbonylmanganese(I) in forming complexes with diverse geometries and bonding configurations underscores its potential in catalysis and as a building block in organometallic chemistry (Abel, Farrow, & Towle, 1979).
Scientific Research Applications
Substitution Products Formation : Bromopentacarbonylmanganese reacts with phosphine sulphides to form novel substitution products with functional SH groups at the phosphine ligand (Lindner & Dreher, 1973).
Formation of Complexes with Alkoxide Groups : It reacts with SnMe3(OR) to form complexes [{Mn(OR)(CO)3}3] and in some cases, the tetramer [{Mn(OCH2Ph)(CO)3}4] is formed. These complexes have structures based on a scalene triangle of manganese atoms with face- and edge-bridging alkoxide groups (Abel, Farrow, & Towle, 1979).
Synthesis of Cyclopentadienyl Complexes : Treatment of the potassium salt of pentakis(carbomethoxy)cyclopentadiene with bromopentacarbonylmanganese(I) yields pentakis(carbomethoxy)cyclopentadienyltricarbonylmanganese(I) (Arsenault et al., 1984).
Formation of Binuclear Carbonylmanganese Complexes : Bromopentacarbonylmanganese reacts with α-diazomercurials to form binuclear carbonylmanganese complexes (Herrmann, 1975).
Catalysis in Transfer-Dehydrogenation of Secondary Alcohols : It is used in catalytic systems for the transfer-dehydrogenation of secondary alcohols to give corresponding ketones. Di-picolylamine derivatives are used as ligands in this process (Budweg, Junge, & Beller, 2019).
Preparation of Heteropolymetallic Complexes : Bromopentacarbonylmanganese is used to synthesize η5-Mn(CO)3 complexes from the oxidized indenyl-diphosphines (Stradiotto, Kozak, & McGlinchey, 1998).
Visible Light Induced Controlled Cationic Polymerization : It is utilized in a method for preparing controlled poly(vinyl ethers) under visible light. Pentacarbonylbromomanganese acts as a catalyst in this polymerization (Li et al., 2019).
Safety And Hazards
Bromopentacarbonylmanganese(I) is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area . In case of exposure, one should immediately call a poison center or doctor .
properties
IUPAC Name |
carbon monoxide;manganese;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCZKKJCQVRJPQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrMnO5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese pentacarbonyl bromide | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
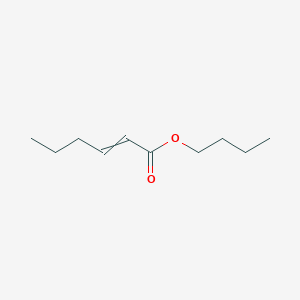
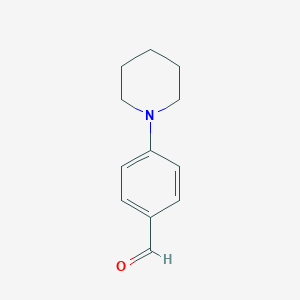
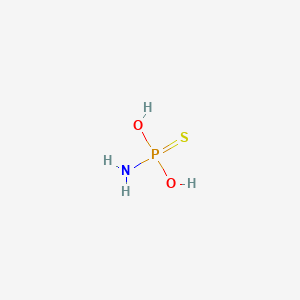
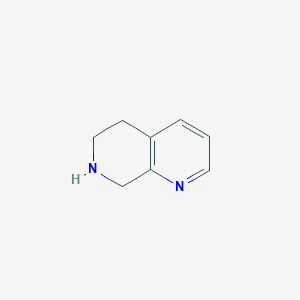
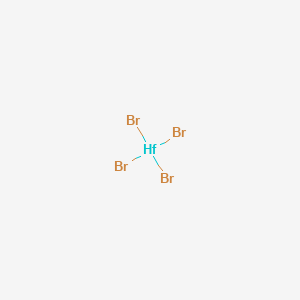

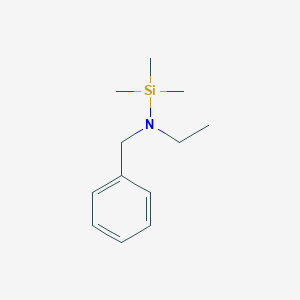
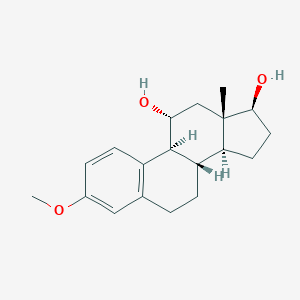

![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)

